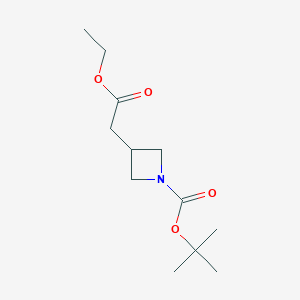

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYZZXUWPRCEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a saturated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid azetidine core, combined with a flexible ester-containing side chain, provides a unique three-dimensional scaffold that is of significant interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, supported by detailed experimental protocols and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 158602-35-8 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow oil or solid | |

| Purity | ≥97% | [1] |

| Storage | Store at room temperature | [1] |

| SMILES | O=C(N1CC(CC(OCC)=O)C1)OC(C)(C)C | [1] |

| TPSA | 55.84 Ų | [1] |

| LogP | 1.8065 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

A related and often co-referenced compound is its unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS Number: 1002355-96-5). It is crucial to distinguish between these two compounds, as their chemical reactivity and applications differ.

| Property of Precursor | Value | Reference |

| CAS Number | 1002355-96-5 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₄ | [2][3] |

| Molecular Weight | 241.28 g/mol | [2] |

| Appearance | Powder | [2] |

| Density | 1.052 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.474 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, followed by its reduction.

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

A common method for the synthesis of the unsaturated precursor is the Horner-Wadsworth-Emmons reaction between 1-Boc-3-azetidinone and a phosphonate reagent. A detailed experimental protocol for a similar methyl ester analogue is provided in the literature and can be adapted for the ethyl ester.[4]

Reaction Scheme:

Synthesis of the unsaturated precursor.

Experimental Protocol (Adapted from a similar synthesis[4]):

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Reduction to this compound

The saturation of the double bond in the precursor is typically achieved through catalytic hydrogenation.

Reaction Scheme:

Reduction to the final saturated product.

Experimental Protocol (General Procedure for Catalytic Hydrogenation[5]):

-

Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

δ 4.12 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester (OCH₂CH₃).

-

δ 3.9-3.6 (m, 4H): Multiplets arising from the two methylene groups of the azetidine ring.

-

δ 2.8-2.6 (m, 1H): Multiplet for the methine proton of the azetidine ring.

-

δ 2.50 (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl group.

-

δ 1.44 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.

-

δ 1.25 (t, 3H): Triplet for the methyl protons of the ethyl ester (OCH₂CH₃).

¹³C NMR Spectroscopy (Predicted)

-

δ ~172: Carbonyl carbon of the ester.

-

δ ~156: Carbonyl carbon of the Boc protecting group.

-

δ ~80: Quaternary carbon of the tert-butyl group.

-

δ ~61: Methylene carbon of the ethyl ester (OCH₂).

-

δ ~53: Methylene carbons of the azetidine ring.

-

δ ~35: Methylene carbon adjacent to the ester.

-

δ ~32: Methine carbon of the azetidine ring.

-

δ ~28: Methyl carbons of the tert-butyl group.

-

δ ~14: Methyl carbon of the ethyl ester.

Mass Spectrometry (Predicted)

-

[M+H]⁺: Expected at m/z 244.15.

-

[M+Na]⁺: Expected at m/z 266.13.

-

Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group (-57) or isobutylene (-56), and cleavage of the ester side chain.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The azetidine scaffold is a desirable feature in drug candidates as it can impart favorable pharmacokinetic properties.

-

As a Building Block: This compound can be further functionalized at the ester group or after deprotection of the azetidine nitrogen. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The Boc-protecting group can be removed under acidic conditions, allowing for substitution at the nitrogen atom.

-

GABA Analogues: Azetidine derivatives are being explored as constrained analogues of gamma-aminobutyric acid (GABA), an important neurotransmitter.[4]

-

Enzyme Inhibitors: The rigid azetidine core can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. For instance, related 3-substituted azetidines have been incorporated into inhibitors of soluble epoxide hydrolase (sEH).[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]

- 3. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | C12H19NO4 | CID 44195530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Structure Elucidation of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document focuses on its structural elucidation, physicochemical properties, a probable synthetic route, and its application context in drug discovery.

It is important to distinguish between the saturated title compound, This compound (CAS 158602-35-8), and its unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 1002355-96-5). This guide focuses on the saturated analogue.

Chemical Structure and Physicochemical Properties

This compound is a substituted azetidine derivative. The core structure consists of a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. A 2-ethoxy-2-oxoethyl side chain is attached at the 3-position of the ring.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 158602-35-8 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][] |

| Molecular Weight | 243.30 g/mol | [1][] |

| Synonym(s) | Ethyl 1-Boc-3-azetidineacetate | [1][] |

| Purity | ≥97% | [1] |

| Storage | Room temperature | [1] |

| Topological Polar Surface Area | 55.84 Ų | [1] |

| logP | 1.8065 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 |[1] |

Spectroscopic Data Analysis (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals / Features |

|---|---|

| ¹H NMR | ~4.1 ppm (q): -O-CH₂-CH₃ of the ethyl ester.~4.0-3.6 ppm (m): Azetidine ring protons (CH₂-N and CH₂-CH).~3.0 ppm (m): Azetidine ring proton (CH-CH₂CO).~2.5 ppm (d): Protons of the -CH₂-COO- side chain.1.45 ppm (s): tert-butyl protons of the Boc group.~1.2 ppm (t): -O-CH₂-CH₃ of the ethyl ester. |

| ¹³C NMR | ~172 ppm: Carbonyl carbon of the ester.~156 ppm: Carbonyl carbon of the Boc group.~80 ppm: Quaternary carbon of the Boc group.~61 ppm: -O-CH₂- of the ethyl ester.~55-50 ppm: Azetidine ring carbons adjacent to nitrogen.~35 ppm: -CH₂- of the side chain.~30 ppm: Azetidine ring carbon at position 3.~28 ppm: Methyl carbons of the Boc group.~14 ppm: Methyl carbon of the ethyl ester. |

| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch (ester).~1695 cm⁻¹: Strong C=O stretch (Boc carbamate).~2980-2850 cm⁻¹: C-H stretching of alkyl groups.~1160 cm⁻¹: C-O stretching. |

| Mass Spectrometry (ESI+) | m/z 244.15: [M+H]⁺m/z 266.13: [M+Na]⁺m/z 188.10: [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group).m/z 144.09: [M - Boc + H]⁺ |

Experimental Protocols: A Probable Synthetic Pathway

A specific, detailed protocol for the synthesis of this compound is not prominently published. However, a highly plausible and logical two-step synthesis can be derived from established chemical transformations, starting from N-Boc-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction to Synthesize the Unsaturated Precursor The synthesis begins with the olefination of 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons (HWE) reaction is a standard method for forming a carbon-carbon double bond. In this step, the ketone is reacted with a phosphonate ylide, generated in situ from triethyl phosphonoacetate and a base, to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

Reactants: 1-Boc-3-azetidinone, triethyl phosphonoacetate, a suitable base (e.g., NaH or DBU).

-

Solvent: Anhydrous THF or acetonitrile.

-

Procedure: A solution of triethyl phosphonoacetate is treated with the base at a low temperature (e.g., 0 °C) to form the ylide. A solution of 1-Boc-3-azetidinone is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved via flash column chromatography.

Step 2: Catalytic Hydrogenation to Yield the Final Product The second step involves the reduction of the exocyclic double bond of the unsaturated precursor to yield the target saturated compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

-

Reactant: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

Catalyst: Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Solvent: Ethanol, methanol, or ethyl acetate.

-

Procedure: The unsaturated ester is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the final product, which may be purified further if necessary.

Caption: Proposed two-step synthetic workflow.

Applications in Drug Discovery

This compound is not typically a pharmacologically active agent itself. Instead, it serves as a crucial and versatile building block in the synthesis of more complex molecules for drug discovery. The azetidine ring is a "constrained scaffold" that chemists use to fine-tune the three-dimensional shape and properties of drug candidates.

This compound can be considered a constrained analogue of γ-aminobutyric acid (GABA), a key neurotransmitter, or a derivative of β-proline. By incorporating the rigid azetidine ring, medicinal chemists can restrict the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.

The ester and Boc-protecting group offer orthogonal handles for further chemical modification:

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

-

Boc Group: Can be easily removed under acidic conditions to reveal the secondary amine of the azetidine ring, allowing for further functionalization at the nitrogen atom.

Caption: Role as a constrained scaffold in drug discovery.

References

"Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" CAS number 1002355-96-5

CAS Number: 1002355-96-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a versatile building block in modern medicinal and synthetic chemistry. The document details the compound's chemical and physical properties, outlines a probable synthetic route, and presents a representative experimental protocol for its application in [3+2] cycloaddition reactions to form complex spirocyclic architectures. Furthermore, this guide explores the broader biological significance of the azetidine scaffold, with a focus on its potential applications in drug discovery, including the development of novel anticancer and neurological agents. Visual aids in the form of diagrams for a key signaling pathway and experimental workflows are provided to enhance understanding.

Introduction

This compound (CAS 1002355-96-5) is a functionalized azetidine derivative that has garnered interest as a valuable intermediate in organic synthesis.[1] The strained four-membered azetidine ring, coupled with the reactive α,β-unsaturated ester moiety, makes this compound a unique and powerful tool for the construction of novel molecular scaffolds, particularly in the realm of pharmaceutical development.[1] Azetidine-containing molecules are increasingly prevalent in drug discovery programs due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, to parent compounds. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1002355-96-5 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1][2] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | White to light yellow clear liquid | [1] |

| Purity | ≥98% (GC) | [1] |

| Density | 1.06 g/mL | [1] |

| Refractive Index (n20/D) | 1.47 | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

| MDL Number | MFCD16140210 | [1] |

| PubChem CID | 44195530 | [1][2] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of N-Boc-3-azetidinone with a suitable phosphonate reagent.

References

Synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" from 1-Boc-3-azetidinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from 1-Boc-3-azetidinone. The synthesis is a two-step process involving a Horner-Wadsworth-Emmons reaction followed by a catalytic hydrogenation. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis commences with a Horner-Wadsworth-Emmons (HWE) reaction between the commercially available 1-Boc-3-azetidinone and triethyl phosphonoacetate. This reaction selectively forms the α,β-unsaturated ester intermediate, Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, predominantly as the E-isomer. The subsequent step involves the reduction of the carbon-carbon double bond of this intermediate via catalytic hydrogenation to yield the final saturated product, this compound.

Reaction Schematics and Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Horner-Wadsworth-Emmons Reaction Data

| Parameter | Value |

| Reactants | |

| 1-Boc-3-azetidinone | 1.0 equiv |

| Triethyl phosphonoacetate | 1.1 - 1.5 equiv |

| Base | 1.1 - 1.5 equiv |

| Reaction Conditions | |

| Solvent | THF, DME, or CH3CN |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 16 hours |

| Product | |

| Yield | 75 - 90% |

| Purity | >95% (after chromatography) |

Table 2: Catalytic Hydrogenation Data

| Parameter | Value |

| Reactant | |

| Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | 1.0 equiv |

| Reaction Conditions | |

| Catalyst | 10% Pd/C (5-10 mol%) |

| Hydrogen Pressure | 1 - 50 atm |

| Solvent | Ethanol or Methanol |

| Temperature | Room temperature |

| Reaction Time | 4 - 24 hours |

| Product | |

| Yield | >95% |

| Purity | >98% (after filtration) |

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

1-Boc-3-azetidinone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH3CN)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure using Sodium Hydride:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the cooled suspension via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil or a white solid.

Procedure using DBU and LiCl (Masamune-Roush conditions):

-

To a solution of 1-Boc-3-azetidinone (1.0 equivalent) and triethyl phosphonoacetate (1.2 equivalents) in anhydrous acetonitrile, add lithium chloride (1.2 equivalents).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

-

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H2)

-

Celite® or a similar filter aid

Procedure:

-

In a hydrogenation vessel, dissolve Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in ethanol or methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-50 atm, a balloon of hydrogen is often sufficient for small-scale reactions at atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product is often of high purity and may not require further purification.

Concluding Remarks

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons reaction offers good yields of the unsaturated intermediate, and the subsequent catalytic hydrogenation proceeds cleanly to the desired saturated product. This synthetic route is scalable and utilizes readily available reagents, making it a practical choice for laboratory and potential industrial applications in the synthesis of complex molecules and pharmaceutical intermediates.

Spectroscopic and Analytical Profiling of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic and analytical characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines the general experimental protocols for its characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₂₁NO₄

-

Molecular Weight: 243.30 g/mol

-

CAS Number: 1373923-03-5 (representative)

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | q | 2H | -OCH₂ CH₃ |

| ~3.9-4.2 | m | 4H | Azetidine ring protons (CH₂) |

| ~3.0-3.3 | m | 1H | Azetidine ring proton (CH) |

| ~2.65 | d | 2H | CH₂ COOEt |

| ~1.45 | s | 9H | -C(CH₃ )₃ (Boc) |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Predicted for CDCl₃ as solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~156 | C =O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~61 | -OCH₂ CH₃ |

| ~55-58 | Azetidine ring carbons (C H₂) |

| ~35 | Azetidine ring carbon (C H) |

| ~38 | C H₂COOEt |

| ~28 | -C(C H₃)₃ (Boc) |

| ~14 | -OCH₂C H₃ |

Predicted for CDCl₃ as solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (Boc carbamate) |

| ~1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 244.1543 | [M+H]⁺ |

| 266.1362 | [M+Na]⁺ |

| 188.1025 | [M-C₄H₉+H]⁺ |

| 144.0919 | [M-Boc+H]⁺ |

Predicted for High-Resolution Mass Spectrometry (HRMS) with ESI ionization.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize azetidine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy. Data is acquired in positive or negative ion mode.

-

Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For HRMS data, the elemental composition can be determined based on the accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like "this compound".

Caption: Workflow for Spectroscopic Analysis.

While specific, experimentally verified spectroscopic data for "this compound" remains elusive in readily accessible scientific literature, this guide provides a robust framework for its characterization. The predicted data tables, based on fundamental principles of spectroscopy and analysis of similar structures, offer valuable guidance for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality analytical data, which is essential for confirming the structure and purity of this important chemical building block and advancing its application in drug discovery and development.

The Dual Nature of a Strained Ring: A Technical Guide to the Chemical Stability and Reactivity of Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved metabolic stability, solubility, and ligand efficiency. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis and manipulation of azetidine-containing molecules due to its broad utility and predictable reactivity. This technical guide provides an in-depth analysis of the chemical stability and reactivity of Boc-protected azetidines, offering a critical resource for chemists engaged in the design and synthesis of novel therapeutics and chemical probes.

Chemical Stability of the N-Boc-Azetidine Moiety

The stability of the N-Boc-azetidine system is a tale of two functionalities: the robust yet cleavable Boc group and the inherently strained azetidine ring. Understanding the interplay between these two components is crucial for successful synthetic planning and execution.

Stability Towards Acidic Conditions

The Boc group is notoriously labile to acidic conditions, a characteristic routinely exploited for its removal.[1][2] This lability, however, can also be a significant liability, leading to premature deprotection or undesired side reactions. The stability of Boc-protected azetidines in acidic media is highly dependent on the specific acid used, the solvent, temperature, and the substitution pattern on the azetidine ring.

A key factor influencing the acid-mediated decomposition of N-substituted aryl azetidines is the pKa of the azetidine nitrogen.[3] Protonation of the azetidine nitrogen can trigger an intramolecular ring-opening decomposition, particularly in the presence of a nucleophilic pendant group.[3]

Table 1: Comparative Stability of N-Aryl-Azetidines in Aqueous Solution (pH 1.8, 37 °C) [3]

| Compound | N-Substituent | Half-life (T1/2) | Azetidine N pKa (calculated) |

| 1 | 2-Pyridyl | > 24 h | -1.1 |

| 2 | 3-Pyridyl | 2.5 h | 1.8 |

| 3 | 4-Pyridyl | > 24 h | -0.9 |

| 4 | Phenyl | 0.5 h | 2.9 |

| 5 | 4-Methoxyphenyl | 0.5 h | 3.3 |

| 6 | 4-Cyanophenyl | < 10 min | 0.1 |

Data from Denton, et al. ACS Med. Chem. Lett. 2021, 12, 11, 1721–1727.[3]

The data clearly indicates that electron-withdrawing groups on the N-aryl substituent decrease the basicity of the azetidine nitrogen, thereby enhancing stability under acidic conditions.

Stability Towards Basic and Nucleophilic Conditions

In stark contrast to its acid lability, the Boc group is generally stable towards a wide range of basic and nucleophilic conditions.[1] This orthogonality is a cornerstone of its utility in multi-step synthesis, allowing for transformations on other parts of the molecule without affecting the protected amine.

Thermal Stability

The N-Boc group can also be cleaved under thermal conditions.[4][5] This method of deprotection is less common than acid-mediated cleavage but can be advantageous when acidic conditions are not tolerated by other functional groups in the molecule. Selective thermal deprotection of N-Boc protected amines can be achieved in continuous flow systems.[5]

Reactivity of Boc-Protected Azetidines

The reactivity of Boc-protected azetidines can be broadly categorized into reactions involving the Boc group (deprotection) and reactions involving the azetidine ring itself (functionalization and ring-opening).

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a fundamental transformation in the synthesis of azetidine-containing compounds.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (DCM).[6][7] The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the stable tert-butyl cation.

Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.

A milder and more selective alternative for Boc deprotection is the use of aqueous phosphoric acid, which can tolerate other acid-sensitive groups like Cbz carbamates and benzyl esters.[1]

Functionalization of the Azetidine Ring

The strained azetidine ring can be functionalized at its carbon atoms, although the presence of the Boc group can influence the reactivity.

Direct α-lithiation of N-Boc-azetidine is challenging as the Boc group does not effectively stabilize the adjacent carbanion.[4] However, the related tert-butoxythiocarbonyl (Botc) group facilitates α-lithiation, allowing for subsequent reaction with various electrophiles.[4] More recently, the α-lithiation of N-Boc-2-arylazetidines has been reported, leading to regioselective functionalization.[8][9]

Figure 2: Workflow for α-functionalization of N-Boc-2-arylazetidines.

Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of functionalized acyclic amines.

Nucleophilic ring-opening is a major class of reactions for azetidines.[10] The regioselectivity of the attack is governed by both electronic and steric factors. Lewis acids are often employed to activate the azetidine ring towards nucleophilic attack.[11]

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidines [10]

| Azetidine Substituent | Nucleophile | Major Site of Attack | Controlling Factor |

| 2-Aryl | Various | C2 (benzylic position) | Electronic (stabilization of positive charge) |

| 2-Alkyl | Bulky/Strong | C4 (less substituted) | Steric Hindrance |

| Unsubstituted | Various | C2/C4 | Dependent on nucleophile and conditions |

Enantioselective ring-opening of 3-substituted azetidines can be achieved using chiral hydrogen-bond donor catalysts, providing access to chiral γ-amino alcohols and other valuable building blocks.[12]

Experimental Protocols

General N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc-protected azetidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected azetidine. Further purification by column chromatography may be necessary.

Nucleophilic Ring-Opening of an N-Boc-Azetidine with a Thiol Nucleophile

Materials:

-

N-Boc-azetidine derivative

-

Thiol (e.g., thiophenol)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., DCM or THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the N-Boc-azetidine (1.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ring-opened product.

Conclusion

Boc-protected azetidines are versatile and valuable intermediates in organic synthesis and drug discovery. A thorough understanding of their stability profile, particularly their lability to acid, is paramount for successful synthetic design. The reactivity of the azetidine ring, including its propensity for ring-opening and the potential for functionalization, provides a rich platform for the construction of complex and biologically active molecules. The strategic application of the principles and protocols outlined in this guide will enable researchers to effectively harness the unique chemical properties of Boc-protected azetidines in their scientific endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique strained azetidine ring, coupled with a reactive α,β-unsaturated ester moiety, provides a versatile platform for the construction of complex molecular architectures. This guide details the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutics. The azetidine scaffold is of growing interest in drug discovery due to its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensionality to lead compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, monitoring, and product characterization.

| Property | Value | Source |

| CAS Number | 1002355-96-5 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₉NO₄ | Commercial Suppliers |

| Molecular Weight | 241.29 g/mol | Commercial Suppliers |

| Appearance | White to light yellow clear liquid or powder | Commercial Suppliers[1] |

| Density | ~1.052 - 1.06 g/mL at 25 °C | Commercial Suppliers |

| Refractive Index (n20/D) | ~1.474 | Commercial Suppliers |

| Storage Conditions | 2-8 °C | Commercial Suppliers[1] |

| Spectroscopic Data (Methyl Ester Analog) | Values |

| ¹H NMR (700 MHz, CDCl₃) δ (ppm) | 5.72-5.73 (m, 1H), 4.74-4.76 (m, 2H), 4.52-4.54 (m, 2H), 3.66 (s, 3H), 1.39 (s, 9H) |

| ¹³C NMR (176 MHz, CDCl₃) δ (ppm) | 165.7, 156.2, 153.1, 113.3, 80.1, 60.3, 57.9, 51.5, 28.3 |

| **IR (νₘₐₓ, cm⁻¹) ** | 2968, 1720 (C=O), 1701 (C=O) |

Synthesis

The primary route for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Boc-3-azetidinone. The HWE reaction is widely used for the stereoselective synthesis of alkenes.

Experimental Protocol (Adapted from the synthesis of the methyl ester analog)

Materials:

-

N-Boc-3-azetidinone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to generate the phosphonate ylide.

-

Add a solution of N-Boc-3-azetidinone in anhydrous THF to the ylide solution.

-

Stir the resulting mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Key Reactions and Applications

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical relevance. Its key reactivity centers around the α,β-unsaturated ester, which can act as a Michael acceptor and a dienophile.

Aza-Michael Addition

The electron-deficient double bond of the title compound readily undergoes conjugate addition with various nucleophiles, particularly amines, in aza-Michael reactions. This provides a straightforward route to 3,3-disubstituted azetidine derivatives, which are valuable scaffolds in medicinal chemistry.

Materials:

-

This compound

-

N-heterocycle (e.g., pyrrolidine, piperidine, morpholine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound, the N-heterocycle, and DBU in acetonitrile.

-

Stir the mixture at 65 °C for 4-16 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table of Aza-Michael Addition Examples (Adapted from methyl ester analog reactions):

| Nucleophile | Product | Yield (%) |

| Azetidine | tert-Butyl 3'-(2-ethoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | ~64% |

| Pyrrolidine | tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | ~61% |

| 3-Hydroxyazetidine | tert-Butyl 3-hydroxy-3'-(2-ethoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | ~62% |

[3+2] Cycloaddition Reactions

The exocyclic double bond of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. This has been utilized in the synthesis of novel spirocyclic systems, such as thia- and oxa-azaspiro[3.4]octanes. These spirocycles are of interest in drug discovery due to their rigid, three-dimensional structures.

While a specific detailed protocol is not widely published, a general approach would involve reacting the title compound with a suitable 1,3-dipole precursor in an appropriate solvent, with or without a catalyst, depending on the nature of the dipole.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[2][3][4][5] Its incorporation into drug candidates can lead to:

-

Improved Physicochemical Properties: Enhanced aqueous solubility and metabolic stability compared to more lipophilic or labile groups.

-

Structural Rigidity: The strained four-membered ring provides conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.

-

Novel Chemical Space: Azetidine derivatives provide access to unique three-dimensional structures that are underrepresented in current compound libraries.

This compound serves as a key starting material for the synthesis of a diverse range of azetidine-containing molecules for screening in drug discovery programs. The ability to readily introduce substituents at the 3-position via Michael additions and to construct spirocyclic systems via cycloadditions makes it a powerful tool for generating molecular diversity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and its reactivity in aza-Michael additions and [3+2] cycloadditions provide efficient routes to novel and complex azetidine-containing molecules. The increasing importance of the azetidine scaffold in medicinal chemistry underscores the significance of this building block for the development of next-generation therapeutics. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties upon drug candidates. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged" scaffold in contemporary drug design.[1] Its unique conformational rigidity, intermediate between the highly strained aziridines and the more flexible pyrrolidines, offers precise control over the spatial orientation of substituents.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1]

Historically, the synthesis of the strained four-membered ring presented considerable challenges, which limited its widespread application.[1] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential in modern drug discovery.[1][2] Consequently, the azetidine motif is now a key component of several FDA-approved drugs and numerous clinical candidates, showcasing its versatility across a broad spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3]

This technical guide provides a comprehensive analysis of the pivotal role of azetidine scaffolds in medicinal chemistry. It delves into their synthesis, structure-activity relationships (SAR), and applications in various disease contexts, supported by quantitative data, detailed experimental protocols, and visualizations of pertinent biological pathways and experimental workflows.

I. Synthesis of Azetidine Scaffolds

The construction of the strained azetidine ring requires specialized synthetic strategies. Recent years have seen the development of robust methods for the synthesis of variously substituted azetidines.

General Synthesis of 2-Arylazetidines

A general and scalable two-step method allows for the regio- and diastereoselective synthesis of 2-arylazetidines.[4]

Experimental Protocol:

Step 1: Preparation of N,N-Dibenzyl-1-(oxiran-2-yl)methanamine [4]

-

To a solution of dibenzylamine (30.0 mmol) in ethanol (4 mL) and water (2 mL), add epichlorohydrin (30.0 mmol) at 0 °C.

-

Stir the mixture for 5 hours at room temperature.

-

Cool the mixture to 0 °C and add toluene (3 mL) and NaOH (0.054 mmol).

-

Stir at 25 °C for 16 hours.

-

Purify the crude product by column chromatography on silica gel (0–15% EtOAc in hexane) to afford the desired oxirane.[4]

Step 2: Cyclization to 2-Arylazetidine [4]

-

Treat the N,N-Dibenzyl-1-(oxiran-2-yl)methanamine (0.5 mmol) with a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase) in tetrahydrofuran at -78 °C.

-

The four-membered ring is formed regio- and diastereoselectively, yielding the trans-substituted 2-arylazetidine.[4]

Synthesis of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a key building block for many therapeutic agents. A practical asymmetric synthesis has been developed.[5]

Experimental Protocol:

A facile, multi-step synthesis starting from inexpensive chemicals allows for the production of both enantiomers of azetidine-2-carboxylic acid. Key steps include the construction of the azetidine ring via intramolecular alkylation and the use of an optically active α-methylbenzylamine as a chiral auxiliary.[5] A detailed, step-by-step protocol can be found in the cited literature.[5][6][7]

II. Azetidine Scaffolds in Oncology

Azetidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways and disruption of cellular machinery.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling, and its inhibition is a major therapeutic strategy.[8] A novel class of azetidine-based compounds has been developed to irreversibly inhibit STAT3.[8]

| Compound | Cancer Cell Line | Assay | IC50/EC50 (µM) | Reference |

| 5a | - | STAT3 DNA-binding | 0.55 | [2] |

| 5o | - | STAT3 DNA-binding | 0.38 | [2] |

| 8i | - | STAT3 DNA-binding | 0.34 | [2] |

| 7e | MDA-MB-231 | Cell Viability | 0.9-1.9 | [2] |

| 7f | MDA-MB-231 | Cell Viability | 0.9-1.9 | [2] |

| 7g | MDA-MB-231 | Cell Viability | 0.9-1.9 | [2] |

| 9k | MDA-MB-231 | Cell Viability | 0.9-1.9 | [2] |

| H172 (9f) | - | STAT3 DNA-binding | 0.38 - 0.98 | [9] |

| H182 | - | STAT3 DNA-binding | 0.38 - 0.98 | [9] |

STAT3 DNA Binding Assay [10]

This assay determines the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3.

-

Binding Reaction: Incubate the nuclear extract with a biotinylated STAT3 DNA probe in the presence of varying concentrations of the azetidine inhibitor.

-

Detection: The STAT3-DNA complexes are captured on a streptavidin-coated plate and detected using a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Western Blot for STAT3 Signaling [11][12]

This technique is used to assess the effect of inhibitors on the phosphorylation status of STAT3 and its downstream targets.

-

Cell Lysis: Treat cancer cells with the azetidine inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and downstream targets (e.g., c-Myc, Bcl-2, Survivin). A loading control like β-actin or GAPDH should also be probed.[4][11]

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[11]

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[12]

Azetidines in Other Anticancer Applications

Azetidine scaffolds have also been incorporated into compounds targeting other anticancer mechanisms.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a | HepG2 (Liver) | 13.5 (µg/ml) | [13] |

| Compound 8a | MCF-7 (Breast) | 10 (µg/ml) | [13] |

| Compound 8b | HepG2 (Liver) | 32.5 (µg/ml) | [13] |

| Compound 8b | MCF-7 (Breast) | 25.9 (µg/ml) | [13] |

| Compound 5 | A549 (Lung) | 10.67 | [14] |

| Compound 5 | C6 (Glioma) | 4.33 | [14] |

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[15][17]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[15]

III. Azetidine Scaffolds in Central Nervous System (CNS) Disorders

The unique properties of the azetidine ring, such as its ability to impart conformational rigidity and modulate physicochemical properties, make it an attractive scaffold for CNS drug discovery.[14]

Azetidine-Based GABA Uptake Inhibitors

Azetidine-based compounds have been explored as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[13]

| Lipophilic Moiety | IC50 (µM) at GAT-1 |

| 4,4-diphenylbutenyl | 2.83 |

| 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 |

Data for azetidin-2-ylacetic acid derivatives.

This assay measures the inhibition of radiolabeled GABA uptake into cells expressing GABA transporters.[1][18]

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the GAT subtype of interest.[1]

-

Assay Preparation: Seed cells in a 96-well plate. Prepare serial dilutions of the test compound.

-

Assay Performance:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound.

-

Initiate uptake by adding [³H]GABA.

-

Incubate for a defined period.[1]

-

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and then lyse the cells.[1]

-

Scintillation Counting: Measure the radioactivity in the cell lysates.[1]

-

Data Analysis: Calculate the specific uptake and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

IV. Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the design and development of potent and selective modulators for a wide array of biological targets. The examples highlighted in this guide underscore the broad applicability of the azetidine moiety in addressing complex diseases such as cancer and CNS disorders. As synthetic methodologies continue to advance and our understanding of disease pathophysiology deepens, the azetidine scaffold is poised to play an even more prominent role in the future of drug discovery. The continued exploration of this privileged structure holds immense promise for the development of the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3 DNA binding Assay [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Cell lysate preparation, Western blotting, and densitomeric analysis [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Physical and chemical properties of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. This compound is a valuable building block in medicinal chemistry, incorporating the sought-after azetidine scaffold with a versatile α,β-unsaturated ester functionality suitable for further chemical modifications.

Compound Identification and Properties

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azetidine nitrogen, and the ethylideneacetate moiety provides a reactive site for various chemical transformations.

Table 1: Compound Identifiers

| Identifier | Value |

| Chemical Name | Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate |

| Synonyms | Ethyl 2-(1-Boc-azetidin-3-ylidene)acetate, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate |

| CAS Number | 1002355-96-5[1] |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

Synthesis

The primary and most effective method for the synthesis of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ylide with a ketone, in this case, 1-(tert-butoxycarbonyl)azetidin-3-one. The HWE reaction is known for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene.

Table 2: Properties of Key Reactants

| Reactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1-(tert-butoxycarbonyl)azetidin-3-one | 398489-26-8 | C₈H₁₃NO₃ | 171.19 | Commercially available ketone |

| Triethyl phosphonoacetate | 867-13-0 | C₈H₁₇O₅P | 224.19 | Boiling Point: 142-145 °C/9 mmHg, Density: 1.13 g/mL |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | NaH | 24.00 | Strong base, moisture-sensitive |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the established synthesis of the analogous methyl ester.

Objective: To synthesize ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate from 1-(tert-butoxycarbonyl)azetidin-3-one.

Materials:

-

1-(tert-butoxycarbonyl)azetidin-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the phosphonate ylide.

-

Add a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Stir the resulting mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product, ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Diagram 1: Synthesis Workflow

References

Technical Guide: Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules. Its incorporation can enhance metabolic stability, aqueous solubility, and three-dimensional complexity, often leading to improved pharmacological profiles. This technical guide focuses on tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate , a versatile building block in the synthesis of novel azetidine-based compounds for drug discovery and development.

The IUPAC name for this compound is tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate . This guide will provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a summary of the known biological significance of the broader class of azetidine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Synonyms | 1-Boc-3-(carbethoxymethylene)azetidine, Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | [1] |

| CAS Number | 1002355-96-5 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | |

| Appearance | Colorless to light yellow oil or solid | [1] |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index | n20/D 1.474 | |

| Purity | Typically ≥95% |

Synthesis

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, N-Boc-3-azetidinone. The HWE reaction is widely favored for its generally high yields and stereoselectivity, typically affording the thermodynamically more stable (E)-alkene.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous azetidine derivatives.[3]

Materials:

-

N-Boc-3-azetidinone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include a singlet for the tert-butyl protons around 1.4 ppm, a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, and multiplets for the azetidine ring protons. A key signal would be a singlet for the vinylic proton.

-

¹³C NMR: Expected signals would include those for the carbonyls of the Boc protecting group and the ethyl ester, the quaternary carbon of the tert-butyl group, the carbons of the azetidine ring, and the carbons of the ethyl group. The two carbons of the double bond would also be present.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the C=O stretching of the carbamate and the α,β-unsaturated ester, as well as C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.28 g/mol ).

Biological Significance and Applications

While specific biological activities for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have not been extensively reported in peer-reviewed literature, its value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The azetidine core is a prominent feature in a number of compounds with diverse therapeutic applications.

Azetidine derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: The rigid azetidine scaffold can be used to orient functional groups in a way that allows for potent and selective interactions with biological targets.

-

Antibacterial Agents: The strained four-membered ring can mimic the β-lactam core of penicillin and cephalosporin antibiotics.

-

Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can improve blood-brain barrier penetration.

This compound serves as a valuable starting material for creating libraries of novel azetidine-containing compounds for high-throughput screening in drug discovery programs.

Conclusion

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction allows for its ready availability to researchers. The presence of multiple functional groups, including a protected amine, an α,β-unsaturated ester, and the core azetidine ring, provides numerous opportunities for further chemical modification and elaboration into novel drug candidates and chemical probes. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of constrained scaffolds like the azetidine ring, and by extension, this particular building block, is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate," a valuable building block in medicinal chemistry and drug development. The Horner-Wadsworth-Emmons (HWE) reaction is employed for the stereoselective formation of the α,β-unsaturated ester from commercially available starting materials. This protocol offers a robust and efficient method for accessing this important azetidine derivative.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. The title compound, "this compound," serves as a versatile intermediate for the synthesis of more complex molecules. This protocol details the synthesis of this compound via the HWE reaction of tert-butyl 3-oxoazetidine-1-carboxylate with triethyl phosphonoacetate.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

| Parameter | Value | Units | Notes |

| Reactants | |||

| tert-Butyl 3-oxoazetidine-1-carboxylate | 1.0 | eq | Starting ketone |

| Triethyl phosphonoacetate | 1.2 | eq | Phosphonate reagent[3] |

| Potassium tert-butoxide | 1.2 | eq | Base |

| Solvent | |||